molecular formula C17H26O3 B116698 2-(4-Nonylphenoxy)acetic acid CAS No. 3115-49-9

2-(4-Nonylphenoxy)acetic acid

Cat. No.: B116698
CAS No.: 3115-49-9
M. Wt: 278.4 g/mol
InChI Key: NISAHDHKGPWBEM-UHFFFAOYSA-N
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Description

2-(4-Nonylphenoxy)acetic acid is a chemical compound known for its surfactant properties. It is a non-ionic surfactant, which means it does not carry any charge. This compound is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of acetic acid and is extensively used in diverse scientific research applications .

Mode of Action

It is known to be a non-ionic surfactant with good permeability and emulsifying properties . This suggests that it may interact with its targets by altering their surface properties, potentially influencing their function or interactions with other molecules.

Action Environment

The action, efficacy, and stability of 2-(4-Nonylphenoxy)acetic acid can be influenced by various environmental factors . For instance, its action as a surfactant could be affected by the presence of other compounds, the pH of the environment, and the temperature. Its stability could be influenced by factors such as light, heat, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

It is known to be a non-ionic surfactant with good permeability and emulsifying properties This suggests that it may interact with a variety of enzymes, proteins, and other biomolecules, potentially altering their function or activity

Cellular Effects

It is known to be corrosive to the skin and eyes of rabbits . This suggests that it may have significant effects on various types of cells and cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its influence by inhibiting the enzyme acetylcholinesterase This could lead to changes in gene expression and alterations in the activity of other biomolecules

Temporal Effects in Laboratory Settings

It is known to be stable for at least 2 hours This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

In a combined repeated dose toxicity study with the reproduction/developmental toxicity screening test in rats, 2-(4-Nonylphenoxy)acetic acid led to hyperplasia of the forestomach at 60 mg/kg body weight and day . Effects on fertility and developmental toxicity were not observed in this study . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

It is known that acetic acid, a related compound, can be produced from microbial fermentation of residual peptides and fats . This suggests that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Given its properties as a non-ionic surfactant, it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Nonylphenoxy)acetic acid is typically synthesized through the ethoxylation of nonylphenol followed by esterification. The process involves the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylate, which is then esterified with chloroacetic acid to produce this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale ethoxylation reactors where nonylphenol is reacted with ethylene oxide under controlled temperature and pressure conditions. The resulting nonylphenol ethoxylate is then subjected to esterification using chloroacetic acid in the presence of a catalyst to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nonylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Nonylphenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-nonylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISAHDHKGPWBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062850
Record name 4-nonylphenoxy acetic acid (NP1EC)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3115-49-9
Record name 4-Nonylphenoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3115-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-Nonylphenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(4-nonylphenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-nonylphenoxy acetic acid (NP1EC)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-nonylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (P-NONYLPHENOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0429MG8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Nonylphenoxy)acetic acid interact with metal ions like Indium(III) and what makes it a potentially useful extractant?

A1: this compound (AO) acts as an efficient extractant for specific metal ions due to its ability to form complexes with them. The research demonstrates that AO selectively extracts Indium(III) and Gallium(III) over Zinc(II) from acidic solutions. [] This selectivity likely stems from the specific size and charge density of these metal ions and their affinity for the carboxylic acid group within AO. The extraction process involves the transfer of the metal ion from the aqueous phase to the organic phase, where it forms a complex with AO. The study specifically reveals that Indium(III) interacts with AO through the following reaction:

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